N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide
Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and the types of bonds and interactions between its atoms .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product . The efficiency, yield, and environmental impact of the synthesis process are often important considerations .Molecular Structure Analysis
The molecular structure of a compound is determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry . These techniques provide information about the positions of atoms in the molecule and the lengths and angles of chemical bonds .Chemical Reactions Analysis
This involves studying the reactions that the compound can participate in, including its reactivity, selectivity, and the conditions needed for the reactions .Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, acidity or basicity (pH), and reactivity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide, also known as N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3,4,5-trimethoxybenzamide:
Anticancer Activity
Research has shown that compounds similar to N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. They have been tested against various cancer cell lines, showing promising results in reducing tumor growth and enhancing the efficacy of existing chemotherapy agents .
Neuroprotective Effects
This compound has potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It may help in reducing oxidative stress and inflammation in neuronal cells, thereby protecting against neuronal damage and improving cognitive functions .
Anti-inflammatory Properties
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Activity
The compound exhibits strong antioxidant activity, which can help in scavenging free radicals and protecting cells from oxidative damage. This property is beneficial in preventing chronic diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .
Antimicrobial Effects
Studies have indicated that this compound has antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. It can disrupt the cell membrane integrity of these microorganisms, leading to their death. This application is particularly useful in developing new antibiotics and antifungal agents .
Enzyme Inhibition
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide has been found to inhibit specific enzymes that are involved in various metabolic pathways. For instance, it can inhibit acetylcholinesterase, which is beneficial in the treatment of Alzheimer’s disease by increasing the levels of acetylcholine in the brain .
Antiviral Activity
Recent research suggests that this compound may have antiviral properties. It can inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development. This is particularly relevant in the context of emerging viral infections .
Potential in Drug Delivery Systems
The unique chemical structure of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide makes it a suitable candidate for use in drug delivery systems. It can be used to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy .
These applications highlight the versatility and potential of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3,4,5-trimethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-29-20-12-17(13-21(30-2)22(20)31-3)23(27)25-18-9-8-15-10-11-26(19(15)14-18)24(28)16-6-4-5-7-16/h8-9,12-14,16H,4-7,10-11H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPFCMQPIURAIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3,4,5-trimethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.